Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex heterocyclic organic compound characterized by its unique chemical structure and properties. Its molecular formula is C22H16N4Na2O9S2, and it has a molecular weight of approximately 540.49 g/mol. This compound features a pyrazole ring, which is substituted with both sulfonate groups and an azo group, contributing to its distinctive reactivity and solubility in water .
Preliminary studies suggest that disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate exhibits biological activities that may include:
The synthesis of disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate typically involves several steps:
Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has several potential applications:
Several compounds share structural characteristics with disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate. Below are some similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Disodium 2-(2-hydroxyphenyl)-benzenesulfonate | Azo group, phenolic substitution | Used as a dye and pH indicator |
| Disodium 2-(naphthalenesulfonic acid) | Naphthalene structure with sulfonation | Commonly used in dye formulations |
| Disodium 6-hydroxynaphthalene-2-sulfonate | Hydroxy and sulfonate groups on naphthalene | Exhibits strong fluorescence properties |
The uniqueness of disodium 3-ethyl 4,5-dihydro-5-oxo lies in its specific combination of functional groups that enhance its solubility and potential biological activity compared to others listed above .
Disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate possesses a complex molecular structure featuring multiple functional groups that contribute to its chemical behavior and colorant properties. With a molecular formula of C22H19N4NaO9S2 and a molecular weight of 570.52 g/mol, this compound is characterized as a pyrazole-based azo dye. The core structure consists of a pyrazole ring with a carbonyl group at the 5-position, creating the pyrazolone system that serves as the primary chromophore. The azo linkage (-N=N-) connects this pyrazole ring to a naphthalene moiety bearing a sulfonate group, while the pyrazole nitrogen is substituted with a phenyl ring that contains another sulfonate functionality.
The compound is registered under CAS number 15139-76-1 and is recognized by various synonyms including Orange B, C.I. 19235, and C.I. Acid Orange 137. The presence of two sulfonate groups imparts excellent water solubility to the molecule, a property that is particularly advantageous for its application in food coloring. Additionally, the ethyl carboxylate group at the 3-position of the pyrazole ring contributes to the overall electronic distribution within the molecule, influencing its color properties.
Like many azo compounds, disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate exhibits tautomerism, existing in both azo and hydrazo forms. Research on similar pyrazole azo dyes has demonstrated that the tautomeric equilibrium typically favors the hydrazone form over the azo form in polar solvents and solid state. This tautomerism significantly influences the spectral properties and reactivity of the compound.
Spectroscopic investigations of similar compounds using methods like 1H NMR and 13C NMR have supported the predominance of the hydrazo tautomer, with computational studies confirming an anti-configuration arrangement of the π-bonds. This structural feature contributes to the stability and color properties that make this compound valuable as a colorant.